molecular formula C24H27O3P B14671561 Tris(3,5-dimethylphenyl) phosphite CAS No. 36432-47-0

Tris(3,5-dimethylphenyl) phosphite

Cat. No.: B14671561
CAS No.: 36432-47-0
M. Wt: 394.4 g/mol
InChI Key: ZZVNXOJBUKDFFS-UHFFFAOYSA-N
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Description

Tris(3,5-dimethylphenyl) phosphite is an organophosphorus compound with the molecular formula C24H27P. It is a white to light yellow crystalline powder that is used primarily as a ligand in various catalytic reactions. This compound is known for its stability and effectiveness in facilitating chemical transformations, making it a valuable tool in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(3,5-dimethylphenyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 3,5-dimethylphenol in the presence of a base such as triethylamine. The reaction typically proceeds as follows:

PCl3+3(CH3)2C6H3OHP((CH3)2C6H3O)3+3HClPCl_3 + 3 (CH_3)_2C_6H_3OH \rightarrow P((CH_3)_2C_6H_3O)_3 + 3 HCl PCl3​+3(CH3​)2​C6​H3​OH→P((CH3​)2​C6​H3​O)3​+3HCl

The reaction is carried out under an inert atmosphere to prevent the oxidation of phosphorus trichloride. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tris(3,5-dimethylphenyl) phosphite undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding phosphine oxide.

    Substitution: It participates in substitution reactions where the phosphite group is replaced by other functional groups.

    Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals like palladium, rhodium, and platinum are used to form coordination complexes.

Major Products

    Oxidation: The major product is tris(3,5-dimethylphenyl) phosphine oxide.

    Substitution: Various substituted phosphites are formed depending on the reagents used.

    Coordination: Metal-phosphite complexes are the primary products.

Scientific Research Applications

Tris(3,5-dimethylphenyl) phosphite has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(3,5-dimethylphenyl) phosphite involves its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,4-dimethylphenyl) phosphite
  • Tris(2,5-dimethylphenyl) phosphite
  • Tris(4-fluorophenyl) phosphite

Uniqueness

Tris(3,5-dimethylphenyl) phosphite is unique due to its specific steric and electronic properties, which influence its reactivity and selectivity in catalytic processes. The presence of methyl groups at the 3 and 5 positions of the phenyl rings provides a balance between steric hindrance and electronic effects, making it an effective ligand in various chemical transformations.

Properties

CAS No.

36432-47-0

Molecular Formula

C24H27O3P

Molecular Weight

394.4 g/mol

IUPAC Name

tris(3,5-dimethylphenyl) phosphite

InChI

InChI=1S/C24H27O3P/c1-16-7-17(2)11-22(10-16)25-28(26-23-12-18(3)8-19(4)13-23)27-24-14-20(5)9-21(6)15-24/h7-15H,1-6H3

InChI Key

ZZVNXOJBUKDFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OP(OC2=CC(=CC(=C2)C)C)OC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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